![molecular formula C16H12O5 B5823861 ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)
ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate
Overview
Description
Ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ is a redox-active compound that can undergo reversible one-electron oxidation and reduction reactions, making it a useful tool for studying redox biology and oxidative stress in cells and tissues.
Scientific Research Applications
Synthetic Approaches
- Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives have been synthesized from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate. These compounds were further aromatized and examined for their reactivity (Arrault et al., 2001).
Photochemical Properties
- The photochemical properties of ethyl 4,11-dihydroxy-2-methyl-5,10-dioxo-5,10-dihydroanthra[2,3-b]furan-3-carboxylate derivatives have been studied, revealing their potential in photochromic applications. Upon photoinduced decomposition, these compounds form phenol and fluorescent hydroxyanthra[2,3-b]furandiones (Shchekotikhin et al., 2008).
Antimicrobial and Antioxidant Activity
- Compounds derived from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate have been synthesized and studied for their antimicrobial and antioxidant activities. The study includes Schiff bases and azetidione derivatives, which have shown promising results in these areas (Devi et al., 2010).
Cytotoxic Evaluation
- Acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, which share structural similarities with ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate, have been studied for cytotoxicity and topoisomerase II inhibitory activity. Certain derivatives exhibited high efficacy in cell lines resistant to doxorubicin, showing potential for cancer treatment (Gomez-Monterrey et al., 2011).
Additional Synthesis and Application Studies
- Various other studies focus on the synthesis and potential applications of derivatives of naphtho[2,3-b]furan-3-carboxylate in areas such as dyeing properties, structural analysis, and antimicrobial activity. These include the synthesis of photoinduced molecular transformations, cytotoxic furonaphthoquinones, carbenoids with chromone-2-carboxylic esters, and more (Kobayashi et al., 1991; Perry et al., 1997; Dicker et al., 1984; Shruthi et al., 2012; Rangnekar et al., 1999).
properties
IUPAC Name |
ethyl 2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-3-20-16(19)11-8(2)21-15-12(11)13(17)9-6-4-5-7-10(9)14(15)18/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFXUSUJCQTNPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)C3=CC=CC=C3C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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